molecular formula C20H21F2N3O2 B2919998 (1R,3s,5S)-N-(2,6-difluorobenzyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109177-83-3

(1R,3s,5S)-N-(2,6-difluorobenzyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2919998
CAS RN: 2109177-83-3
M. Wt: 373.404
InChI Key: MQPRZCMGLOOMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3s,5S)-N-(2,6-difluorobenzyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C20H21F2N3O2 and its molecular weight is 373.404. The purity is usually 95%.
The exact mass of the compound (1R,3s,5S)-N-(2,6-difluorobenzyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1R,3s,5S)-N-(2,6-difluorobenzyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3s,5S)-N-(2,6-difluorobenzyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

This compound has been utilized in the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, showcasing its utility in asymmetric syntheses. The compound acts as an efficient chiral auxiliary in Michael-type reactions, which are crucial for constructing complex molecular architectures (Martens & Lübben, 1991).

Reactivity Studies

Research has explored the reactivity of similar azabicyclic compounds with various bases. These studies provide insights into the chemical behavior of such compounds, including ring-opening reactions and subsequent transformations, which are vital for developing new synthetic methodologies (Ershov et al., 2001).

Structural Analysis

The structural characteristics of related compounds have been determined, including the study of intra- and intermolecular interactions. Such analyses contribute to a better understanding of the molecular structure and potential applications in designing new compounds (Wood et al., 2007).

Potential Therapeutic Applications

Certain derivatives of this compound have been identified as potential treatments for cognitive deficits in conditions like schizophrenia. This highlights the compound's relevance in medicinal chemistry, particularly in designing drugs targeting the central nervous system (Wishka et al., 2006).

Synthesis of Bridged Azabicyclic Compounds

The compound has been employed in the synthesis of bridged azabicyclic compounds using radical translocation reactions. These synthetic approaches are important for the development of novel organic compounds with potential applications in various fields of chemistry (Ikeda et al., 1996).

Conformational Studies

Studies have been conducted on the conformational aspects of similar compounds, aiding in the understanding of their three-dimensional structures. Such knowledge is crucial for the rational design of compounds with specific biological activities (Diez et al., 1991).

Development of New Synthetic Methods

The compound and its analogs have been utilized in the development of new synthetic methods for azabicyclic systems. These methodologies expand the toolbox of synthetic organic chemistry, enabling the creation of complex molecular structures (Sato et al., 1995).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O2/c21-17-4-3-5-18(22)16(17)12-24-20(26)25-13-7-8-14(25)11-15(10-13)27-19-6-1-2-9-23-19/h1-6,9,13-15H,7-8,10-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPRZCMGLOOMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=C(C=CC=C3F)F)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3s,5S)-N-(2,6-difluorobenzyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.